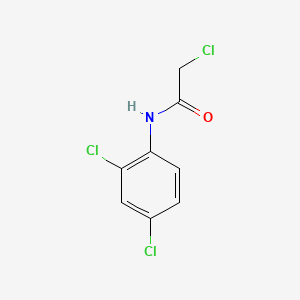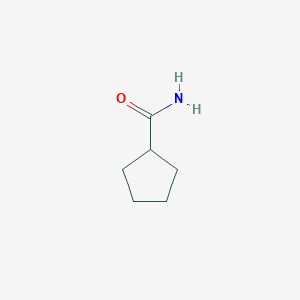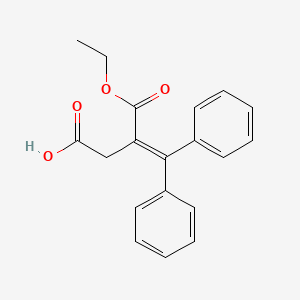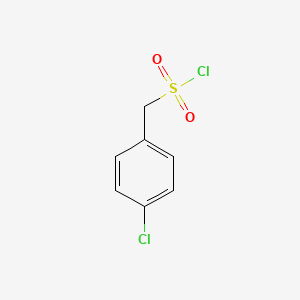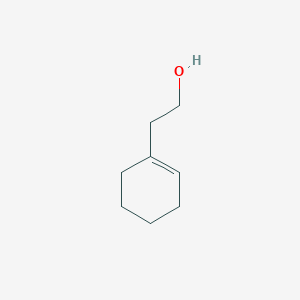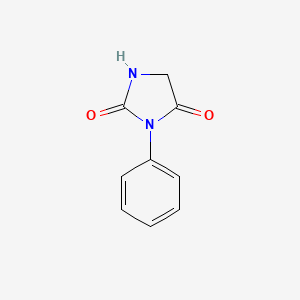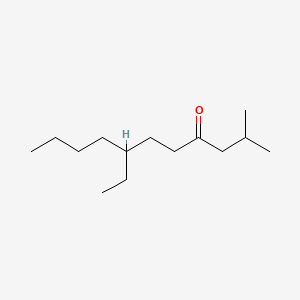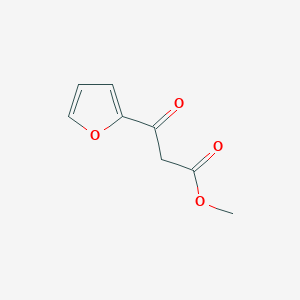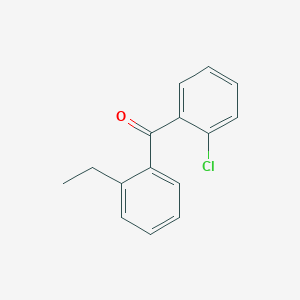
2-Chloro-2'-ethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2’-ethylbenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their ability to absorb ultraviolet light, making them useful in various applications such as sunscreens, perfumes, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2’-ethylbenzophenone can be synthesized through Friedel-Crafts acylation. This involves the reaction of benzene with 2-chloro-2’-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs at low temperatures ranging from -20°C to 15°C .
Industrial Production Methods
In an industrial setting, the preparation of 2-Chloro-2’-ethylbenzophenone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’-ethylbenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with other electrophiles.
Reduction: The compound can be reduced to form 2-ethylbenzophenone.
Oxidation: Oxidation reactions can convert the compound into more oxidized forms such as carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted benzophenones.
Reduction: The major product is 2-ethylbenzophenone.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Chloro-2’-ethylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of UV-absorbing materials and as a photoinitiator in polymer chemistry
Mechanism of Action
The mechanism of action of 2-Chloro-2’-ethylbenzophenone involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved include the activation of specific enzymes and receptors that mediate its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzophenone: Lacks the ethyl group, making it less hydrophobic.
2-Ethylbenzophenone: Lacks the chlorine atom, affecting its reactivity.
4-Chloro-4’-ethylbenzophenone: Positional isomer with different physical and chemical properties.
Uniqueness
2-Chloro-2’-ethylbenzophenone is unique due to the presence of both chlorine and ethyl substituents, which influence its reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
(2-chlorophenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGLIKOEPUAYSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
